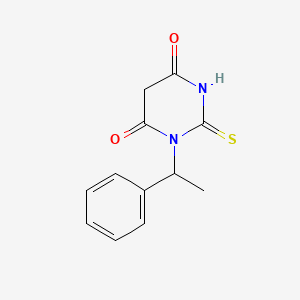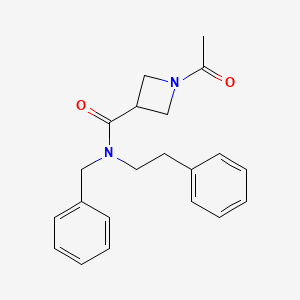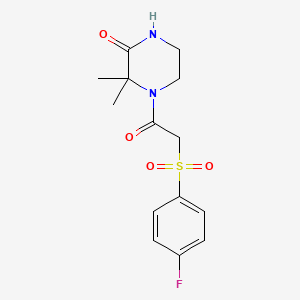
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol is an organic compound that belongs to the class of pyrimidinols. This compound is characterized by the presence of a benzylsulfanyl group attached to the pyrimidine ring, along with a methoxy group at the 5-position. Pyrimidinols are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol typically involves the reaction of 2-chloropyrimidine with benzyl mercaptan in the presence of a base, followed by methoxylation at the 5-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated pyrimidinols.
Substitution: Various substituted pyrimidinols depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can interact with the active site of enzymes, leading to inhibition or modulation of their activity. The methoxy group at the 5-position can enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
2-(Benzylsulfanyl)benzenecarboxylic acid: Another compound with a benzylsulfanyl group, but with different biological activities.
1-(Benzylsulfanyl)octan-2-ol: A sulfur-containing alcohol with antimicrobial properties.
Thiazole-based Schiff bases: Compounds with similar structural features and biological activities.
Uniqueness
2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
2-benzylsulfanyl-5-methoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-7-13-12(14-11(10)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEAWIRKRGQGHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)



![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)
![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)


![2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester](/img/structure/B2406939.png)

